Product packaging for 2-[(3-Iodophenyl)methoxy]benzonitrile(Cat. No.:)

2-[(3-Iodophenyl)methoxy]benzonitrile

Cat. No.: B5093146
M. Wt: 335.14 g/mol
InChI Key: ODMPBHXRQVENQS-UHFFFAOYSA-N
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Description

Significance of Aryl Iodides in Synthetic Organic Chemistry

Aryl iodides are foundational building blocks in the toolkit of synthetic organic chemists. Their significance stems primarily from the reactivity of the carbon-iodine (C-I) bond. The relatively low bond dissociation energy of the C-I bond compared to other carbon-halogen bonds makes iodide an excellent leaving group, facilitating a wide array of chemical transformations.

This high reactivity is particularly exploited in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. acs.orgrcsi.com Aryl iodides are premier substrates for seminal reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. acs.orgumn.edu These reactions are indispensable for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. For instance, palladium-catalyzed cross-coupling reactions often show higher efficiency with aryl iodides compared to their bromide or chloride counterparts. umn.edu

Furthermore, aryl iodides serve as precursors to hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). nih.govresearchgate.net These reagents are prized for their role as mild and selective oxidizing agents in a multitude of organic transformations. nih.govresearchgate.net The development of catalytic systems that regenerate hypervalent iodine species in situ represents a dynamic area of current research, aiming to improve the sustainability of these processes. nih.govresearchgate.net

Role of Benzonitrile (B105546) Scaffolds in Medicinal Chemistry and Materials Science

The benzonitrile motif, an aromatic ring bearing a nitrile (-C≡N) group, is a privileged scaffold in both medicinal chemistry and materials science, a fact underscored by its presence in numerous commercial products and advanced materials.

In the realm of medicinal chemistry, the nitrile group is a versatile pharmacophore. It is found in over 30 FDA-approved drugs, where it can act as a bioisostere for carbonyl, hydroxyl, or halogen groups. nih.govnih.gov This allows it to engage in crucial hydrogen bonding interactions with biological targets. nih.gov The strong electron-withdrawing nature of the nitrile can also modulate the electronic properties of the aromatic ring, influencing π-π stacking interactions and improving pharmacokinetic profiles, such as metabolic stability. nih.govnih.gov Notable examples of drugs containing the benzonitrile scaffold include the aromatase inhibitor letrozole (B1683767) and the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin. nih.govnumberanalytics.com Research continues to explore benzonitrile derivatives for a wide range of therapeutic targets, including cancer and neurological disorders.

In materials science, benzonitrile is a key component in the synthesis of high-performance polymers and resins. For example, it is a precursor to benzoguanamine, which is used to create durable melamine-formaldehyde resins. nih.gov The polar nature of the nitrile group is harnessed to enhance properties like thermal stability and solvent resistance in polymers. google.com More recently, benzonitrile derivatives, particularly those with donor-acceptor architectures like carbazole-benzonitriles, are being investigated as advanced materials for organic light-emitting diodes (OLEDs), exhibiting properties such as thermally activated delayed fluorescence (TADF). acs.org

Structural Elucidation Context of Ether Linkages in Complex Molecules

The ether linkage (C-O-C) is a common and relatively stable functional group that connects molecular fragments in a vast number of natural products and synthetic compounds. The definitive identification and structural placement of ether linkages within complex molecules rely heavily on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy provides a key diagnostic signal for ethers, which exhibit a characteristic strong C-O stretching absorption in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. rcsi.comumn.edu For aryl alkyl ethers, two distinct C-O stretching bands are often observed. umn.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating ether structures. In ¹H NMR spectra, protons on carbons adjacent (alpha) to the ether oxygen are deshielded and typically resonate in the δ 3.4–4.5 ppm region. rcsi.comumn.edu Similarly, in ¹³C NMR spectra, the alpha carbons are shifted downfield, appearing in the δ 50–80 ppm range. rcsi.comumn.edu These characteristic chemical shifts, along with through-bond coupling information from experiments like COSY and HMBC, allow for the precise mapping of the connectivity around the ether bond.

Mass Spectrometry (MS) offers complementary information. While the molecular ion peak of ethers can be weak or absent in electron ionization (EI) mass spectra, they undergo predictable fragmentation patterns. researchgate.netrsc.org The most common fragmentation pathway is α-cleavage, the breaking of the C-C bond next to the oxygen, which leads to the formation of a resonance-stabilized oxonium ion. researchgate.net However, challenges can arise, particularly in the analysis of natural products, where the similar NMR and MS fragmentation patterns of ethers and certain diols can lead to misassignments, an issue termed "ether-diol ambiguity." nih.gov This highlights the need for careful data analysis and often the use of complementary methods like chemical derivatization to confirm structures. nih.gov

Overview of Research Trajectories for Related Organoiodine and Nitrile Derivatives

The fields of organoiodine and nitrile chemistry are vibrant and continuously evolving, with research efforts pushing the boundaries of synthesis, catalysis, and materials science.

Current research on organoiodine compounds is heavily focused on the development of more sustainable and efficient synthetic methods. This includes creating novel catalytic systems that minimize waste and employ environmentally benign conditions. nih.govresearchgate.net There is a strong emphasis on expanding the utility of hypervalent iodine reagents, not just as oxidants, but as versatile building blocks in tandem reactions where the aryl group of the reagent is incorporated into the final product, thereby improving atom economy. nih.govresearchgate.net The design of chiral hypervalent iodine compounds for asymmetric catalysis is another major frontier, promising new ways to access enantiomerically pure complex molecules. nih.gov

For nitrile-containing molecules , research trajectories are similarly diverse. In medicinal chemistry, the focus is on incorporating the nitrile group into novel drug candidates to enhance potency, selectivity, and pharmacokinetic properties. nih.govnumberanalytics.com The development of nitrile-based covalent inhibitors and probes is an area of intense investigation. In materials science, the design of functionalized benzonitriles for applications in electronics and optoelectronics is a rapidly growing field. acs.org This includes the synthesis of novel monomers for high-performance polymers and the creation of sophisticated molecules with unique photophysical properties for use in OLEDs and sensors. Furthermore, new, greener methods for synthesizing nitriles, avoiding toxic cyanide reagents, are a constant pursuit in synthetic methodology development. acs.orgrsc.org

The synthesis of molecules that, like 2-[(3-Iodophenyl)methoxy]benzonitrile, contain both an aryl iodide and a nitrile group, often within a diaryl ether framework, is also an active area of research. These efforts aim to create multifunctional intermediates that can undergo sequential, site-selective functionalization, leveraging the distinct reactivities of the iodide and nitrile groups for the efficient construction of complex molecular architectures. datapdf.comresearchgate.net

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10INO B5093146 2-[(3-Iodophenyl)methoxy]benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-iodophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-8H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMPBHXRQVENQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Development for 2 3 Iodophenyl Methoxy Benzonitrile

Retrosynthetic Analysis of the 2-[(3-Iodophenyl)methoxy]benzonitrile Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. This process involves identifying key bond disconnections that correspond to reliable and high-yielding chemical reactions.

Disconnection Strategies Involving Ether Formation

The most prominent functional group in the target molecule is the benzyl (B1604629) ether linkage. Therefore, a primary retrosynthetic disconnection involves cleaving the C-O bond of the ether. This leads to two possible precursor pairs, as dictated by the Williamson ether synthesis, a classic and versatile method for forming ethers. masterorganicchemistry.comkhanacademy.org

Route A involves the disconnection of the bond between the benzylic carbon and the ether oxygen. This approach identifies 2-cyanophenol and 3-iodobenzyl halide (e.g., bromide or chloride) as the key synthetic precursors. The forward reaction would involve the deprotonation of the phenolic hydroxyl group of 2-cyanophenol to form a more nucleophilic phenoxide, which then displaces the halide from 3-iodobenzyl halide in an SN2 reaction. masterorganicchemistry.com

Route B considers the disconnection of the bond between the aryl carbon of the benzonitrile (B105546) ring and the ether oxygen. This strategy suggests 3-iodobenzyl alcohol and a 2-halobenzonitrile (e.g., 2-fluorobenzonitrile or 2-chlorobenzonitrile) as the starting materials. The synthesis would proceed via the formation of an alkoxide from 3-iodobenzyl alcohol, which would then act as a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction with the electron-deficient 2-halobenzonitrile.

Between these two strategies, Route A is generally preferred due to the favorable kinetics of the SN2 reaction with a primary benzylic halide compared to the often more demanding conditions required for SNAr reactions.

Approaches for Introducing the Benzonitrile Moiety

The benzonitrile group is a key functional moiety in the target molecule. Its introduction can be planned at various stages of the synthesis.

One strategy involves carrying the nitrile functionality through the entire synthetic sequence, as outlined in the primary retrosynthetic disconnection (using 2-cyanophenol). This approach is efficient if the nitrile group is stable to the reaction conditions employed for the ether formation.

Alternatively, the nitrile group can be introduced later in the synthesis from a precursor functional group. For instance, the synthesis could start with 2-hydroxybenzamide. After the etherification reaction with 3-iodobenzyl halide, the resulting amide can be dehydrated to the corresponding nitrile. libretexts.org Common dehydrating agents for this transformation include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. chemistrysteps.com

Another approach is the conversion of a primary amide to a nitrile using trichloroisocyanuric acid (TCCA) in aqueous ammonia. organic-chemistry.org This method offers a one-pot conversion of various functional groups, including primary amines and aldehydes, into nitriles. organic-chemistry.org

Precursor Functional GroupReagent for Nitrile FormationReference
Primary AmidePhosphorus Pentoxide (P₄O₁₀) libretexts.org
Primary AmideThionyl Chloride (SOCl₂) chemistrysteps.com
Primary AmideTrifluoroacetic Anhydride chemistrysteps.com
Primary AmideTrichloroisocyanuric acid (TCCA) organic-chemistry.org
AldehydeHydrogen Cyanide libretexts.org

Strategies for Iodophenyl Moiety Integration

The iodophenyl moiety can be incorporated into the molecular framework through several strategic approaches. The most straightforward method is to start with a commercially available 3-iodinated precursor, such as 3-iodobenzyl alcohol or 3-iodobenzyl bromide. organic-chemistry.orggoogle.com This ensures the correct regiochemistry of the iodine atom from the outset.

An alternative strategy involves the late-stage iodination of a pre-assembled benzyl phenyl ether precursor. This approach would involve the synthesis of 2-(benzyloxy)benzonitrile followed by electrophilic aromatic iodination. However, this method presents challenges in controlling the regioselectivity of the iodination on the phenyl ring of the benzyl group. Direct iodination of phenol ethers can be achieved using various iodinating agents, but the reaction typically favors substitution at the para and ortho positions of the activating ether group, making the synthesis of the meta-iodo isomer difficult. manac-inc.co.jp More advanced methods for selective C-H iodination of arenes exist, but their application to this specific substrate would require careful optimization. acs.org

Contemporary Approaches for the Synthesis of this compound

Transition Metal-Catalyzed Coupling Reactions

While the Williamson ether synthesis is a robust method, transition metal-catalyzed cross-coupling reactions provide powerful alternatives for the formation of the key C-C or C-O bonds within the target molecule's framework.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgnbinno.com While not directly applicable to the formation of the ether bond in this compound, this methodology could be strategically employed to construct a more complex analogue of the target molecule.

For instance, if a synthetic route required the formation of a biaryl system attached to the benzyl ether core, the Suzuki-Miyaura reaction would be the method of choice. A hypothetical scenario could involve the coupling of a boronic acid derivative of the benzyl ether with an aryl halide.

A general procedure for a Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. organic-synthesis.com The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled. nih.govmdpi.com

CatalystLigandBaseSolventReference
Pd(OAc)₂JohnPhosK₂CO₃DMF nih.gov
PdCl₂(dppf)dppfNa₂CO₃Toluene/Dioxane organic-synthesis.com
Pd(PPh₃)₄PPh₃K₃PO₄THF mdpi.com

The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of substrates, including those with various functional groups, making it a powerful tool for the synthesis of complex organic molecules. nih.govnih.gov

Ullmann and Buchwald-Hartwig Type Coupling Applications

The formation of diaryl ethers is a cornerstone of organic synthesis, and both Ullmann and Buchwald-Hartwig reactions represent powerful tools for forging carbon-oxygen bonds.

The Ullmann condensation , a classic method, typically involves the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base. organic-chemistry.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern variations utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. For the synthesis of this compound, a plausible Ullmann-type approach would involve the coupling of 2-cyanophenol with 3-iodobenzyl halide. While an aryl halide is the typical electrophile, the reactivity of benzylic halides in copper-catalyzed etherification has also been demonstrated.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a valuable alternative to the Ullmann reaction. wikipedia.orgorganic-chemistry.org This methodology is renowned for its broad substrate scope and functional group tolerance, often proceeding under milder conditions than traditional Ullmann couplings. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation, and reductive elimination to furnish the desired ether. In the context of synthesizing this compound, a Buchwald-Hartwig C-O coupling could be envisioned between 2-cyanophenol and 3-iodobenzyl bromide, catalyzed by a suitable palladium-ligand system. The choice of ligand is critical for the efficiency of the reaction. wuxiapptec.com

Coupling ReactionCatalyst SystemTypical NucleophileTypical ElectrophileKey Advantages
Ullmann Condensation Copper (e.g., CuI, Cu₂O) with ligands (e.g., phenanthroline, diamines)Phenoxides, AlkoxidesAryl Halides, Benzyl HalidesCost-effective metal catalyst. mdpi.com
Buchwald-Hartwig C-O Coupling Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands (e.g., BINAP, DPPF)Alcohols, PhenolsAryl Halides, Aryl TriflatesMilder reaction conditions, broad substrate scope. wikipedia.orglibretexts.org
Copper-Mediated Iodination and Cross-Coupling Variants

Copper-mediated reactions are not only central to Ullmann-type couplings but also play a significant role in the introduction of iodine onto aromatic rings and in various cross-coupling scenarios. While the starting material 3-iodobenzyl bromide is commercially available, understanding copper-mediated iodination is relevant for the synthesis of diverse functionalized iodophenyl precursors. sigmaaldrich.com

Copper catalysts can facilitate the iodination of aryl boronic acids or other organometallic reagents, providing a pathway to aryl iodides under relatively mild conditions. Furthermore, copper-catalyzed cross-coupling reactions are continually evolving, with new ligand systems enabling the formation of C-O bonds with improved efficiency and selectivity. These advancements could be harnessed for the synthesis of this compound, potentially offering advantages in terms of cost and scalability over palladium-catalyzed methods.

Nucleophilic Aromatic Substitution (SNAr) Pathways in Benzonitrile Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. The cyano group (-CN) of a benzonitrile is a moderately activating group for SNAr reactions, making this pathway a viable consideration for the synthesis of substituted benzonitriles.

A potential SNAr strategy for the synthesis of this compound could involve the reaction of a suitably activated benzonitrile precursor with the alkoxide of 3-iodobenzyl alcohol. For instance, a benzonitrile with a good leaving group (e.g., fluorine or a nitro group) at the ortho position would be susceptible to nucleophilic attack by the 3-iodobenzyl alkoxide. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the leaving group to yield the desired ether. A patent for the preparation of o-methoxybenzonitrile describes the reaction of o-chlorobenzonitrile with sodium methoxide, demonstrating the feasibility of this type of transformation. google.com

FeatureDescription
Mechanism Addition of a nucleophile to an electron-deficient aromatic ring, followed by elimination of a leaving group.
Substrate Requirements The aromatic ring must be activated by at least one strong electron-withdrawing group. A good leaving group (e.g., F, Cl, NO₂) is necessary.
Application to Target Synthesis Reaction of 2-halobenzonitrile with the sodium salt of 3-iodobenzyl alcohol.

Cyclization and Annulation Strategies for Benzonitrile Ring Systems

While the most direct routes to this compound involve the coupling of pre-existing benzonitrile and iodophenyl moieties, it is also conceivable to construct the benzonitrile ring itself through cyclization or annulation reactions. These strategies often provide access to highly substituted aromatic systems that may be difficult to prepare via other means.

For example, certain transition-metal-catalyzed annulation reactions can construct the benzonitrile ring from acyclic precursors. While less direct for the target molecule, these methods are powerful for generating structural diversity.

Directed Ortho-Metallation (DoM) Applications

Directed Ortho-Metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a wide range of substituents.

In the context of synthesizing precursors for this compound, DoM could be employed to introduce the cyano group or the hydroxyl group at the desired position on a benzene ring. For instance, starting with a protected phenol, a DoM reaction could be used to introduce a cyano group ortho to the protected hydroxyl. Subsequent deprotection would yield 2-cyanophenol. While the cyano group itself can act as a directing group, its effectiveness can vary.

Precursor and Intermediate Synthesis in the Formation of this compound

The successful synthesis of the target molecule is critically dependent on the efficient preparation of its key precursors: a functionalized iodophenyl component and a substituted benzonitrile.

Preparation of Functionalized Iodophenyl Precursors

The iodophenyl fragment of the target molecule is most likely derived from 3-iodobenzyl alcohol or its corresponding halide, 3-iodobenzyl bromide.

3-Iodobenzyl bromide is a commercially available reagent. sigmaaldrich.com Its synthesis can be achieved from 3-iodotoluene via radical bromination.

3-Iodobenzyl alcohol can be prepared by various methods, including the reduction of 3-iodobenzoic acid or its esters. The conversion of 3-iodobenzyl alcohol to 3-iodobenzyl bromide can be accomplished using standard halogenating agents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by halide exchange.

The other key precursor is 2-cyanophenol (also known as 2-hydroxybenzonitrile). sigmaaldrich.com Several synthetic routes to this intermediate have been reported:

From Salicylaldehyde: A common method involves the conversion of salicylaldehyde to salicylaldoxime, followed by dehydration to yield 2-cyanophenol. google.comgoogle.com A patented method describes the reaction of salicylaldehyde with hydroxylamine, followed by dehydration of the resulting 2-hydroxyarylaldoxime. googleapis.com

From o-Hydroxybenzamide: Dehydration of o-hydroxybenzamide using reagents like phosgene or triphosgene can also produce 2-cyanophenol. patsnap.comchemicalbook.com

From 2-Aminobenzonitrile: Diazotization of 2-aminobenzonitrile followed by hydrolysis of the diazonium salt provides another route to 2-cyanophenol.

The most straightforward and likely laboratory synthesis of this compound would be a Williamson ether synthesis . This reaction involves the deprotonation of 2-cyanophenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile and displaces the bromide from 3-iodobenzyl bromide in an SN2 reaction.

PrecursorCommon Synthetic Method(s)
3-Iodobenzyl bromide Radical bromination of 3-iodotoluene.
3-Iodobenzyl alcohol Reduction of 3-iodobenzoic acid or its derivatives.
2-Cyanophenol Dehydration of salicylaldoxime (derived from salicylaldehyde). google.comgoogle.comgoogleapis.com
Dehydration of o-hydroxybenzamide. patsnap.comchemicalbook.com
Diazotization and hydrolysis of 2-aminobenzonitrile.

Synthesis of Substituted Benzonitrile Intermediates

The formation of this compound necessitates two primary intermediates: 2-hydroxybenzonitrile and 3-iodobenzyl bromide. The synthesis of each requires distinct chemical pathways.

2-Hydroxybenzonitrile (2-Cyanophenol)

2-Hydroxybenzonitrile is a critical intermediate in the production of various pharmaceuticals and agrochemicals. Several established routes exist for its synthesis, primarily revolving around the dehydration of salicylaldehyde or salicylamide derivatives.

Another industrially relevant method involves the gas-phase dehydration of 2-hydroxybenzamide over a heterogeneous catalyst. justia.com In this process, vaporized 2-hydroxybenzamide is passed over a catalyst, such as silica gel impregnated with phosphoric acid, at high temperatures (380–400°C) and reduced pressure. This solvent-free approach is advantageous as it minimizes the formation of triazine byproducts, which can be problematic in liquid-phase reactions, and achieves high purity of over 90%. justia.com

Starting MaterialKey ReagentsProductReported Purity/YieldReference
Salicylaldehyde1. Hydroxylamine2. Triphosgene, Toluene2-Hydroxybenzonitrile96% purity, 75% yield quickcompany.in
2-HydroxybenzamidePhosphoric acid-impregnated silica gel (catalyst)2-Hydroxybenzonitrile>90% purity justia.com
2-HydroxybenzamidePhosgene, Dichloroethane2-Hydroxybenzonitrile>90% yield quickcompany.injustia.com

3-Iodobenzyl bromide

The second key intermediate, 3-iodobenzyl bromide, is typically synthesized from 3-iodotoluene. scientificlabs.comsigmaaldrich.com The most direct method is the free-radical bromination of the benzylic methyl group of 3-iodotoluene. This reaction is commonly carried out using N-Bromosuccinimide (NBS) as the brominating agent, with a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions (irradiation). chemicalbook.com The reaction is performed in a suitable inert solvent like dichloromethane or benzene. chemicalbook.com This chemoselective reaction targets the benzylic position, leaving the iodo-substituted aromatic ring intact, and can achieve high yields, with some reports citing up to 80%. chemicalbook.com

Starting MaterialKey ReagentsProductReported YieldReference
3-IodotolueneN-Bromosuccinimide (NBS), Trityl tetrafluoroborate (catalyst)3-Iodobenzyl bromide80% chemicalbook.com

Formation of Ether Linkage Precursors

The crucial carbon-oxygen ether bond in this compound is formed using the Williamson ether synthesis. This classic and versatile method involves the reaction of an alkoxide with an alkyl halide via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwikipedia.org In this specific synthesis, the nucleophile is the phenoxide generated from 2-hydroxybenzonitrile, and the electrophile is 3-iodobenzyl bromide.

The reaction is initiated by deprotonating the hydroxyl group of 2-hydroxybenzonitrile with a suitable base to form the more nucleophilic phenoxide anion. A range of bases can be used, from strong bases like sodium hydride (NaH) to milder bases like potassium carbonate (K₂CO₃). jk-sci.comchemdad.com The choice of base is critical; for phenols, moderately strong bases like potassium carbonate are often sufficient and can help avoid potential side reactions.

The subsequent step is the SN2 attack of the phenoxide on the benzylic carbon of 3-iodobenzyl bromide. The bromide ion serves as the leaving group, resulting in the formation of the desired ether. Since the Williamson ether synthesis proceeds via an SN2 pathway, it is most efficient with primary alkyl halides, such as the benzyl bromide used here, which minimizes the competing E2 elimination reaction. masterorganicchemistry.comlibretexts.org The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can effectively solvate the cation of the base while not interfering with the nucleophile. jk-sci.comfrancis-press.com

Nucleophile PrecursorElectrophileBaseSolventReaction Type
2-Hydroxybenzonitrile3-Iodobenzyl bromidePotassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)N,N-Dimethylformamide (DMF)Williamson Ether Synthesis (SN2)

Purity and Yield Optimization in this compound Synthesis

Optimizing the purity and yield of the final product requires careful control over each stage of the synthesis, from the preparation of intermediates to the final etherification and purification steps.

Optimization of Intermediate Synthesis:

For the synthesis of 2-hydroxybenzonitrile, purity is paramount. When using the salicylaldoxime route, the choice and stoichiometry of the dehydrating agent are crucial to prevent side reactions. In the gas-phase dehydration of 2-hydroxybenzamide, controlling the temperature and pressure is key to maximizing conversion while preventing the irreversible formation of high-melting triazine byproducts, which can occur at elevated temperatures in liquid-phase reactions. quickcompany.injustia.com

In the preparation of 3-iodobenzyl bromide, the primary challenge is preventing over-bromination (formation of 3-iodobenzal bromide) or competing reactions on the aromatic ring. Using a slight excess of 3-iodotoluene and carefully controlling the amount of NBS can help ensure the reaction stops at the desired mono-brominated product. The reaction should also be conducted in the absence of light (unless photochemical initiation is intended) and moisture to minimize side reactions.

Optimization of the Williamson Ether Synthesis:

The efficiency of the etherification step is highly dependent on the reaction conditions.

Base Selection: A base must be strong enough to completely deprotonate the phenol but not so strong as to promote side reactions. Potassium carbonate is often a good choice as it is mild, inexpensive, and effective. chemdad.com Stronger bases like NaH ensure complete formation of the alkoxide but require strictly anhydrous conditions. jk-sci.com

Solvent Choice: The use of polar aprotic solvents like DMF or DMSO is essential for SN2 reactions, as they accelerate the rate by solvating the counter-ion of the base without solvating the nucleophile. jk-sci.comfrancis-press.com

Temperature Control: The reaction temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent decomposition of reactants or products. For many Williamson syntheses involving benzyl halides, temperatures in the range of 80-100°C are common. chemdad.com

Reactant Purity: The purity of both 2-hydroxybenzonitrile and 3-iodobenzyl bromide is critical. Impurities can lead to unwanted side products that are difficult to separate from the final compound.

Purification of this compound:

After the reaction is complete, a standard workup procedure is required. This typically involves quenching the reaction with water and extracting the product into an organic solvent. The crude product will likely contain unreacted starting materials, the salt byproduct (e.g., potassium bromide), and potentially other minor impurities. Final purification is generally achieved through recrystallization from a suitable solvent system or by column chromatography to yield a product of high purity.

ParameterOptimization StrategyRationale
Base Use K₂CO₃ or Cs₂CO₃ for phenols.Sufficiently basic for deprotonation while minimizing side reactions common with stronger bases. jk-sci.com
Solvent Use polar aprotic solvents (e.g., DMF, DMSO).Accelerates SN2 reaction rate by solvating the cation without deactivating the nucleophile. francis-press.com
Electrophile Use a primary (benzylic) halide.Minimizes the competing E2 elimination pathway, which is prevalent with secondary and tertiary halides. masterorganicchemistry.comlibretexts.org
Temperature Maintain moderate heat (e.g., 80-100°C).Balances the need for a sufficient reaction rate with the prevention of thermal degradation. chemdad.com
Purification Recrystallization or column chromatography.Effectively removes unreacted starting materials and inorganic salts to achieve high final purity.

Chemical Reactivity and Transformations of 2 3 Iodophenyl Methoxy Benzonitrile

Reactions Involving the Aryl Iodide Moiety

The presence of an iodine atom on one of the phenyl rings makes this part of the molecule a prime site for transition metal-catalyzed cross-coupling reactions and other transformations typical of aryl halides.

Palladium-Catalyzed Transformations

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The aryl iodide in 2-[(3-Iodophenyl)methoxy]benzonitrile is an excellent substrate for these transformations due to the relatively weak carbon-iodine bond.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. For this compound, a Heck reaction with an alkene such as ethyl acrylate (B77674) would be expected to yield a cinnamate (B1238496) derivative. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable ligand.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The coupling of this compound with an alkyne like phenylacetylene (B144264) would produce a diarylacetylene derivative. This reaction is known for its mild conditions and tolerance of various functional groups.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an aryl halide, catalyzed by a palladium or nickel complex. This reaction is highly versatile due to the wide range of organozinc reagents that can be employed. For instance, reacting this compound with an organozinc reagent would result in the formation of a biaryl compound. The functional group tolerance of the Negishi coupling is a significant advantage.

Table 1: Illustrative Palladium-Catalyzed Reactions of this compound

ReactionCoupling PartnerCatalyst SystemProduct
HeckEthyl acrylatePd(OAc)₂, PPh₃, Et₃N(E)-ethyl 3-(3-((2-cyanophenoxy)methyl)phenyl)acrylate
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N2-((3-(phenylethynyl)phenyl)methoxy)benzonitrile
NegishiPhenylzinc chloridePd(PPh₃)₄2-((3-phenylphenyl)methoxy)benzonitrile

Note: The reactions and products in this table are illustrative and based on the expected reactivity of aryl iodides in these transformations.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. This is most commonly achieved using organolithium reagents. The reaction of this compound with an alkyllithium reagent, such as n-butyllithium, at low temperatures would be expected to result in the formation of a lithiated aryl species. This newly formed organolithium compound is a potent nucleophile and can be reacted with a variety of electrophiles to introduce new functional groups. The rate of exchange typically follows the trend I > Br > Cl, making aryl iodides highly suitable substrates.

Table 2: Potential Products from Halogen-Metal Exchange of this compound Followed by Electrophilic Quench

ElectrophileReagentProduct
Carbon dioxide1. n-BuLi, 2. CO₂3-((2-cyanophenoxy)methyl)benzoic acid
Dimethylformamide1. n-BuLi, 2. DMF3-((2-cyanophenoxy)methyl)benzaldehyde
Acetone1. n-BuLi, 2. Acetone2-(3-((2-cyanophenoxy)methyl)phenyl)propan-2-ol

Note: This table presents hypothetical products based on the established reactivity of aryllithium species.

Radical Reactions and Mechanistic Considerations

While less common than palladium-catalyzed reactions for synthetic applications, the aryl iodide moiety can participate in radical reactions. For instance, under certain conditions, the carbon-iodine bond can undergo homolytic cleavage to generate an aryl radical. This radical can then participate in various transformations, such as addition to multiple bonds or cyclization reactions. The mechanism of many palladium-catalyzed reactions, such as the Heck reaction, involves a series of steps including oxidative addition, migratory insertion, and beta-hydride elimination, which proceed through organopalladium intermediates rather than free radicals. However, in some contexts, single-electron transfer (SET) pathways can lead to radical intermediates.

Reactions of the Benzonitrile (B105546) Functional Group

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids, amines, and ketones.

Nitrile Hydrolysis and Reduction

Hydrolysis: The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by attack of water. Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. In both cases, an amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon.

Table 3: Illustrative Hydrolysis and Reduction of this compound

ReactionReagentsProduct
Acidic HydrolysisH₂SO₄, H₂O, heat2-((3-Iodophenyl)methoxy)benzoic acid
Basic Hydrolysis1. NaOH, H₂O, heat; 2. H₃O⁺2-((3-Iodophenyl)methoxy)benzoic acid
Reduction1. LiAlH₄, THF; 2. H₂O(2-((3-Iodophenyl)methoxy)phenyl)methanamine

Note: The products in this table are based on the expected outcomes of nitrile hydrolysis and reduction.

Cycloaddition Reactions and Heterocycle Formation

Nitriles can participate in cycloaddition reactions to form heterocyclic compounds. For example, [3+2] cycloaddition reactions with azide (B81097) reagents can yield tetrazoles. While less common, the nitrile group can act as a dienophile or a dipolarophile in certain cycloaddition reactions. The formation of five- and six-membered heterocycles is a key application of such reactions. For instance, the reaction of a nitrile with a 1,3-dipole can lead to the formation of a five-membered heterocyclic ring. The specific conditions and reactants would determine the feasibility and outcome of such transformations for this compound.

Nucleophilic Additions to the Nitrile

The nitrile group (C≡N) in this compound is characterized by a polarized triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. pressbooks.pub This reactivity is fundamental to converting the nitrile into other functional groups.

One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. libretexts.org In acidic hydrolysis, the nitrile is typically heated with a strong acid like hydrochloric acid, which protonates the nitrogen, enhancing the electrophilicity of the carbon. Subsequent attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 2-[(3-Iodophenyl)methoxy]benzoic acid, and an ammonium (B1175870) salt. lumenlearning.combyjus.com Basic hydrolysis, on the other hand, involves heating the nitrile with a base such as sodium hydroxide. This proceeds via direct nucleophilic attack of the hydroxide ion on the nitrile carbon, eventually forming a carboxylate salt and ammonia. pressbooks.publibretexts.org Acidification of the salt in a separate step yields the carboxylic acid. libretexts.org

The nitrile group can also be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can achieve this transformation, yielding {2-[(3-iodophenyl)methoxy]phenyl}methanamine. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orglibretexts.org Catalytic hydrogenation using catalysts like Raney nickel or palladium can also be employed for this reduction. wikipedia.orgthieme-connect.de

Furthermore, the nitrile group can undergo addition reactions with organometallic reagents. For instance, reaction with a Grignard reagent (RMgX) followed by hydrolysis can produce a ketone. libretexts.org This provides a route to introduce a new carbon-carbon bond at this position.

Another significant reaction is the [2+3] cycloaddition with azides to form tetrazoles . This reaction is often catalyzed by metal salts, such as zinc salts, and can be carried out in various solvents. nih.govresearchgate.netorganic-chemistry.org The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group in medicinal chemistry. The mechanism is thought to involve the activation of the nitrile, making it more susceptible to cycloaddition with the azide anion. nih.gov

Reaction Type Reagents and Conditions Product Citation
Acidic HydrolysisHCl (aq), Heat2-[(3-Iodophenyl)methoxy]benzoic acid lumenlearning.com, byjus.com
Basic Hydrolysis1. NaOH (aq), Heat; 2. H₃O⁺2-[(3-Iodophenyl)methoxy]benzoic acid pressbooks.pub, libretexts.org
Reduction1. LiAlH₄, Ether; 2. H₂O{2-[(3-Iodophenyl)methoxy]phenyl}methanamine libretexts.org, libretexts.org
Tetrazole FormationNaN₃, ZnCl₂5-{2-[(3-Iodophenyl)methoxy]phenyl}-1H-tetrazole researchgate.net, organic-chemistry.org

Stability and Degradation Pathways of the Methoxy (B1213986) Ether Linkage

The methoxy ether linkage in this compound is a benzyl (B1604629) ether. Benzyl ethers are generally stable under a wide range of conditions, including many oxidation and reduction reactions, as well as acidic and basic conditions that are not excessively harsh. acs.org However, this bond can be cleaved under specific, more forceful conditions.

Acid-catalyzed cleavage is a common method for deprotecting benzyl ethers, though it is generally limited to substrates that can withstand strong acids. organic-chemistry.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack (e.g., by a halide from the acid) at the benzylic carbon.

Hydrogenolysis is another widely used method for cleaving benzyl ethers. This reaction is typically carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is generally clean and high-yielding but is incompatible with other functional groups that are sensitive to reduction, such as alkenes or alkynes. acs.org In the case of this compound, this method would likely also reduce the iodo-group.

Oxidative cleavage provides an alternative pathway. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, particularly for p-methoxybenzyl ethers, but methods for simple benzyl ethers have also been developed, sometimes involving photoirradiation. acs.orgorganic-chemistry.org Another approach involves oxidation with hypervalent iodine reagents, which can generate radical intermediates leading to cleavage. acs.org Trimethylsilyl iodide (TMSI) is also a potent reagent for cleaving ether bonds under mild conditions, proceeding via iodination of the benzylic carbon. tandfonline.com

Derivatization Strategies for this compound Analogues

The structure of this compound offers multiple handles for modification, allowing for the systematic synthesis of analogues. These strategies can be broadly categorized by which part of the molecule is being altered.

Modifications on the Iodophenyl Ring

The iodine atom on the phenyl ring is a highly versatile functional group, primarily serving as a precursor for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position.

The Suzuki-Miyaura coupling is a prominent example, where the aryl iodide is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.gov This would allow for the synthesis of biphenyl (B1667301) derivatives. The reactivity in Suzuki couplings generally follows the order I > Br > Cl, making the iodo-group an excellent leaving group for this transformation. nih.gov

The Sonogashira coupling provides a route to introduce alkyne functionalities. This reaction couples the aryl iodide with a terminal alkyne, catalyzed by a palladium-copper system. wikipedia.orgyoutube.comorganic-chemistry.org The reaction can often be carried out at room temperature for aryl iodides. wikipedia.org

The Heck reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an alkene. nih.govchem-station.comillinois.edu This reaction is a powerful tool for creating substituted styrenyl derivatives.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. This would convert the iodo-substituent to an amino group.

Finally, carbonylation reactions , also palladium-catalyzed, can convert the aryl iodide into a carboxylic acid derivative (e.g., an ester or amide) by introducing a carbonyl group. nih.gov

Coupling Reaction Coupling Partner Catalyst System Product Type Citation
Suzuki-MiyauraAr-B(OH)₂Pd catalyst, BaseBiaryl nih.gov
SonogashiraTerminal alkynePd catalyst, Cu(I) cocatalyst, BaseArylalkyne wikipedia.org, youtube.com
HeckAlkenePd catalyst, BaseSubstituted alkene nih.gov, chem-station.com
Buchwald-HartwigAminePd catalyst, BaseArylamineN/A
CarbonylationCO, Nucleophile (e.g., ROH)Pd catalystAryl ester nih.gov

Functionalization of the Benzonitrile Moiety

As detailed in section 3.2.3, the benzonitrile moiety can be transformed into several other key functional groups. These transformations are central to creating analogues with different chemical properties. The primary conversions include:

Hydrolysis to a carboxylic acid. lumenlearning.combyjus.com

Reduction to a primary amine. libretexts.orglibretexts.org

Cycloaddition with azides to form a tetrazole ring. nih.govresearchgate.netorganic-chemistry.org

Each of these transformations replaces the nitrile with a functional group that has distinct electronic and steric properties, as well as different hydrogen bonding capabilities, which can be crucial for biological activity.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Exploration of Structural Variations and Their Impact on Molecular Properties

The diaryl ether scaffold of 2-[(3-Iodophenyl)methoxy]benzonitrile offers multiple positions for structural modification to probe and enhance molecular properties. Variations can be introduced on either of the phenyl rings or the central ether linkage. The goal of these modifications is typically to improve target affinity, selectivity, and pharmacokinetic profiles.

Detailed research into related scaffolds, such as 2-substituted 4-(trifluoromethyl)benzyl C-region derivatives in TRPV1 antagonists, has shown that modifications in this region can lead to significant changes in activity. nih.govnih.gov For instance, introducing different substituents on the benzyl (B1604629) ring can modulate hydrophobic interactions within the target's binding pocket. nih.gov Applying these principles to this compound, one can hypothesize how specific structural changes might influence its physicochemical and biological properties. Key areas for variation include:

The Benzonitrile (B105546) Ring: Altering substituents on this ring can affect electronic properties and interactions. Adding electron-withdrawing or electron-donating groups can fine-tune the electronic nature of the nitrile and the ring itself.

The Iodophenyl Ring: Besides the position of the iodine atom, other positions on this ring can be substituted to explore additional binding interactions or to modify properties like solubility and metabolic stability.

The Methoxy (B1213986) Linker: While less common, modifications to the ether linkage itself, such as creating a thioether or other bioisosteric linkers, could be explored to alter bond angles and conformational flexibility.

The following table outlines potential structural variations and their predicted impact on key molecular properties based on established medicinal chemistry principles.

Modification SiteSubstituent VariationPredicted Impact on Molecular Properties
Benzonitrile RingAddition of a fluoro groupIncreased metabolic stability, potential for new H-bond acceptor interactions
Benzonitrile RingAddition of a methoxy groupIncreased polarity, potential for H-bond acceptor interactions
Iodophenyl RingReplacement of Iodine with BromineReduced size, weaker halogen bonding potential, altered lipophilicity
Iodophenyl RingAddition of a methyl groupIncreased lipophilicity, potential for new van der Waals interactions
Methoxy LinkerReplacement of -O- with -S- (Thioether)Altered bond angle and length, increased lipophilicity

Conformational Analysis and Bioactive Conformations of Related Scaffolds

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. For flexible molecules like this compound, which contains a diaryl ether linkage, understanding the preferred conformations is key to rational drug design. The central C-O-C ether bond allows for significant rotational freedom, meaning the molecule can adopt various shapes.

It is a well-established principle in drug design that the bioactive conformation—the shape the molecule adopts when bound to its target—is not always the lowest-energy or most populated conformation in solution. ub.edu The energy required for the molecule to adopt its bioactive conformation must be offset by the favorable binding interactions with the protein. ub.edu Computational studies, such as potential energy surface scans, can be used to explore the range of accessible conformations and the energy costs associated with them. researchgate.net For scaffolds related to this compound, the bioactive conformation likely involves a specific set of dihedral angles that optimize the presentation of the iodine atom and the benzonitrile group for interaction with the target's binding site.

Positional Isomer Effects on Biological Activity (e.g., ortho vs. meta vs. para iodo substitution)

Ortho-Iodo Isomer: Placing the bulky iodine atom at the ortho position would create significant steric hindrance with the adjacent methoxy group. This would likely restrict the rotation around the C-O bond, locking the molecule into a specific, and potentially unfavorable, conformation.

Para-Iodo Isomer: An iodine atom at the para position would be located directly opposite the methoxy linker. This position would have a strong electronic influence on the ether oxygen through resonance and inductive effects. While sterically accessible, this direct electronic perturbation might not be optimal for binding. The influence of a substituent at the para position on the stability of intermediates in aromatic reactions is often stronger than at the ortho position. swarthmore.edu

Meta-Iodo Isomer: The meta position offers a balance. It places the iodine atom away from the methoxy linker, minimizing direct steric clashes and avoiding strong resonance-based electronic effects on the ether oxygen. masterorganicchemistry.com However, it still significantly alters the electronic landscape of the ring and projects the iodine atom into a distinct spatial region, making it available for specific interactions like halogen bonding without disrupting the core scaffold's conformation. Studies on other molecular systems have shown that positional isomerism can dramatically affect biological potency. nih.gov

The following table summarizes the expected effects of each positional isomer.

Isomer PositionSteric HindranceElectronic Effect on Ether LinkagePotential for Directional Binding
OrthoHighModerate (Inductive)Potentially hindered
MetaLowLow (Inductive only)High, projects away from linker
ParaLowHigh (Inductive and Resonance)High, projects opposite to linker

Bioisosteric Replacement Strategies for Benzonitrile and Ether Linkages

Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, improve pharmacokinetics, or reduce toxicity. ctppc.orguniroma1.it For this compound, both the benzonitrile moiety and the ether linkage are candidates for bioisosteric replacement.

Benzonitrile Group: The nitrile group is a polar, weakly basic hydrogen bond acceptor. Its replacement with other groups that mimic these properties is a common strategy.

Heterocyclic Rings: Small, nitrogen-containing heterocycles like oxadiazoles, triazoles, or pyrazoles are frequently used as bioisosteres for nitriles. drughunter.com These rings can often replicate the hydrogen bonding capabilities and dipole moment of the nitrile while potentially improving metabolic stability or adding new interaction points.

Tetrazole: The tetrazole ring is a well-known bioisostere for the carboxylic acid group but can also be considered as a replacement for other polar groups. drughunter.com It is a non-classical bioisostere that can act as a strong hydrogen bond acceptor.

Ether Linkage: The ether linkage (-O-) is relatively stable but contributes to the molecule's lipophilicity and conformational flexibility.

Thioether (-S-): Replacing the oxygen with sulfur results in a thioether, which has a larger atomic radius and a different bond angle (C-S-C vs. C-O-C), altering the molecule's geometry.

Methylene (-CH₂-): A simple methylene bridge would remove the hydrogen bond accepting capability of the ether oxygen and increase lipophilicity.

Oxetane: More advanced strategies involve using motifs like 3,3-diaryloxetanes as replacements for diaryl linkers. nih.gov These can serve as effective isosteres for metabolically labile groups and offer improved physicochemical properties. nih.govchemrxiv.org

The table below presents some potential bioisosteric replacements and the rationale for their consideration.

Original GroupPotential BioisostereRationale for Replacement
Nitrile (-CN)1,2,4-OxadiazoleMimics H-bond acceptor properties; may improve metabolic stability.
Nitrile (-CN)TetrazoleActs as a strong H-bond acceptor; can alter acidity and solubility.
Ether (-O-)Thioether (-S-)Alters bond angle and lipophilicity; may change metabolic profile.
Ether (-O-)Ketone (-C=O-)Introduces a planar carbonyl group, strong H-bond acceptor.

Influence of the Iodine Atom on Molecular Interactions

The iodine atom is the largest and most polarizable of the stable halogens, and its inclusion in a drug candidate is often a deliberate design choice to exploit specific molecular interactions. nih.gov Its influence extends beyond simple steric bulk.

Halogen Bonding: The most significant contribution of the iodine atom is its ability to form halogen bonds. nih.gov This is a highly directional, noncovalent interaction where the electropositive region on the outer tip of the iodine atom (known as the σ-hole) interacts favorably with a Lewis base (an electron-rich atom like oxygen, nitrogen, or sulfur). nih.gov In the context of this compound, the iodine atom can act as a halogen bond donor to an acceptor group within a protein's binding site, such as a backbone carbonyl oxygen or the nitrogen of a histidine residue. mdpi.comnih.gov This interaction is geometrically precise and can contribute significantly to binding affinity and selectivity. nih.gov Studies on 4-iodobenzonitrile have provided detailed characterization of the robust I···N halogen bond. nih.gov

Steric and Conformational Effects: The considerable size of the iodine atom plays a crucial role in how the molecule fits into a binding pocket. It can occupy hydrophobic pockets and contribute to binding through van der Waals and dispersion forces. Furthermore, the presence of a bulky iodine atom can hinder the rotation of the phenyl ring, effectively "locking" the ligand into a more stable and potentially more bioactive conformation. researchgate.net

Lipophilicity: The iodine atom significantly increases the lipophilicity (logP) of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic regions of a protein target. The replacement of a hydrogen atom with iodine typically leads to the largest increases in binding affinity among the halogens. nih.gov

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Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations would be instrumental in optimizing the geometry of 2-[(3-Iodophenyl)methoxy]benzonitrile to its lowest energy state, revealing precise bond lengths, bond angles, and dihedral angles.

The flexibility of the ether linkage and the rotation around the phenyl rings suggest that this compound can adopt multiple conformations. Theoretical calculations are essential to identify the most stable conformer, which is crucial for understanding its chemical behavior and biological activity. A potential energy surface scan, varying the key dihedral angles, would reveal the global and local energy minima, thereby identifying the preferred three-dimensional arrangements of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that dictate a molecule's reactivity. For this compound, FMO analysis would map the distribution of these orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to quantify the molecule's reactive nature.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Properties and Reactivity Descriptors This table represents theoretical data that would be derived from a DFT calculation and is for illustrative purposes.

ParameterValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap (ΔE)5.3eV
Ionization Potential (I)6.5eV
Electron Affinity (A)1.2eV
Global Hardness (η)2.65eV
Electronegativity (χ)3.85eV
Global Electrophilicity (ω)2.79eV

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would highlight regions of negative potential, likely concentrated around the electronegative nitrogen of the nitrile group and the oxygen of the ether linkage, indicating sites susceptible to electrophilic attack. Regions of positive potential would identify areas prone to nucleophilic attack. This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding.

Molecular Dynamics Simulations for Conformational Sampling and Ligand Flexibility

While DFT calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can explore its dynamic behavior over time. An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would reveal its conformational flexibility. By simulating the molecule's movements, researchers can understand how it samples different conformations in a solution, which is a more realistic representation of its state in a biological environment. This information is vital for understanding how the ligand might adapt its shape to fit into a protein's binding site.

Molecular Docking and Scoring to Predict Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be essential to hypothesize its potential biological targets. The process involves placing the ligand into the binding site of a protein in various conformations and orientations and then using a scoring function to estimate the binding affinity for each pose. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom, that stabilize the ligand-protein complex. These predictions can guide the design of new, more potent derivatives and inform further experimental studies.

Identification of Putative Binding Sites and Interaction Modes

Detailed computational studies identifying the putative binding sites and specific interaction modes of this compound with biological targets are not extensively available in peer-reviewed literature. However, the general approach to identifying such interactions involves computational techniques like molecular docking. In a typical molecular docking study, the three-dimensional structure of a target protein is used to predict the preferred orientation of the ligand, in this case, this compound, when bound to form a stable complex.

These simulations can elucidate potential key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, the latter being particularly relevant due to the presence of the iodine atom. For instance, the iodine atom on the phenyl ring could potentially form halogen bonds with electron-donating residues in a binding pocket, a type of interaction increasingly recognized for its importance in ligand-receptor binding. The benzonitrile (B105546) group might engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The ether linkage provides a degree of conformational flexibility, which would also be explored in docking simulations to find the most energetically favorable binding pose.

Ligand-Target Recognition and Binding Affinity Predictions

Specific data from ligand-target recognition studies and binding affinity predictions for this compound are not readily found in published research. The prediction of binding affinity is a critical step in computational drug discovery and typically follows molecular docking. Methods such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) are often employed to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone.

These calculations would provide a quantitative estimate of how tightly this compound binds to a potential biological target. The results of such studies are often presented in tabular format, comparing the predicted binding affinities of a series of related compounds to identify key structural features that contribute to potent binding.

Table 1: Illustrative Example of a Data Table for Binding Affinity Predictions

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compoundData not availableData not available
Analogue AData not availableData not available
Analogue BData not availableData not available

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

A specific Quantitative Structure-Activity Relationship (QSAR) model for predicting the biological activity of this compound has not been detailed in the available literature. QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pku.edu.cn

To develop a QSAR model for a class of compounds including this compound, researchers would first synthesize and test a series of analogues with varying substituents. Then, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized compounds.

In Silico Property Prediction for Chemical Space Exploration

While a comprehensive in silico property profile for this compound is not published as a standalone study, such properties are routinely calculated in computational chemistry to assess the "drug-likeness" of a compound. These predictions are crucial for exploring the chemical space and prioritizing compounds for further development.

Commonly predicted properties include physicochemical parameters like molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These are often evaluated against established guidelines like Lipinski's Rule of Five. Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes, are also predicted using various computational models.

Table 2: Illustrative Example of a Data Table for In Silico Property Predictions

PropertyPredicted Value for this compound
Molecular WeightData not available
LogPData not available
Topological Polar Surface Area (TPSA)Data not available
Hydrogen Bond DonorsData not available
Hydrogen Bond AcceptorsData not available
Aqueous SolubilityData not available
Blood-Brain Barrier PermeabilityData not available

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which provides a fingerprint of the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For 2-[(3-Iodophenyl)methoxy]benzonitrile, the spectrum is predicted to show distinct signals for the aromatic protons on both rings and a key singlet for the methylene (-CH₂-) bridge.

Methylene Protons (-O-CH₂-Ar): Protons on a carbon adjacent to an oxygen atom in an ether are deshielded and typically appear in the range of 3.3-4.5 ppm libretexts.orgorgchemboulder.com. The benzylic nature of this group would shift this signal further downfield, likely to approximately 5.1-5.3 ppm. This would appear as a singlet as there are no adjacent protons.

Aromatic Protons: The eight aromatic protons would appear in the range of 6.5-8.0 ppm libretexts.org. The protons on the benzonitrile (B105546) ring will be influenced by the electron-withdrawing nitrile group (-CN) and the electron-donating ether oxygen. The protons on the iodophenyl ring will be influenced by the deactivating iodo group. This will result in a complex series of overlapping multiplets (doublets, triplets, or doublet of doublets) characteristic of substituted benzene rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Methylene Carbon (-O-CH₂-Ar): This carbon is expected to resonate in the range of 65-75 ppm.

Nitrile Carbon (-CN): The carbon of the nitrile group is typically found in the range of 115-125 ppm.

Aromatic Carbons: The twelve aromatic carbons will produce a series of signals between approximately 110 and 160 ppm. The carbon bearing the iodine atom (C-I) is expected at a lower field (around 90-100 ppm) due to the heavy atom effect, while the carbons attached to the oxygen and nitrile groups will be at the higher end of the range. For instance, in 2-methoxybenzonitrile, the carbon attached to the oxygen appears around 141.6 ppm rsc.org.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign these signals. A COSY spectrum would show correlations between coupled protons on the same aromatic ring, helping to unravel the complex multiplets. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale / Notes
Benzylic CH₂5.1 - 5.3 (singlet)65 - 75Deshielded by adjacent oxygen and aromatic ring.
Aromatic C-H6.8 - 7.8 (multiplets)115 - 140Complex splitting due to ortho, meta, and para coupling on two different rings.
Quaternary C-CN-110 - 115Position of the carbon ipso to the nitrile group.
Quaternary C-O-155 - 160Position of the carbon ipso to the ether oxygen.
Quaternary C-I-90 - 100Heavy atom effect shifts this carbon upfield.
Nitrile C≡N-117 - 120Characteristic chemical shift for a nitrile carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy measures the energy required to induce molecular vibrations (stretching, bending). Both IR and Raman spectroscopy provide complementary information about the functional groups present.

C≡N Stretch: A sharp, intense absorption characteristic of the nitrile group is expected in the IR spectrum between 2210 and 2260 cm⁻¹ orgchemboulder.com. This is often a very clean and diagnostic peak.

C-O-C Ether Stretches: Aryl alkyl ethers typically show two characteristic C-O stretching bands. An asymmetric stretch is expected between 1200 and 1275 cm⁻¹, and a symmetric stretch appears between 1020 and 1075 cm⁻¹ udel.edu. These bands are usually strong.

Aromatic C=C Stretches: Multiple bands of medium intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the two aromatic rings libretexts.org.

Aromatic C-H Stretches: These vibrations will appear as peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) libretexts.org.

Aliphatic C-H Stretches: The methylene bridge C-H stretches will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) wvu.edu.

C-I Stretch: The carbon-iodine bond vibration is expected at a much lower frequency, typically in the range of 500-600 cm⁻¹, in the far-infrared region libretexts.org.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C≡N bond, which may be weak in the IR spectrum.

Predicted Key Vibrational Frequencies

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H StretchIR / Raman3000 - 3100Medium
Aliphatic C-H StretchIR / Raman2850 - 2960Medium
Nitrile (C≡N) StretchIR / Raman2210 - 2260Strong, Sharp (IR)
Aromatic C=C StretchIR / Raman1400 - 1600Medium to Strong
Asymmetric C-O-C StretchIR1200 - 1275Strong
Symmetric C-O-C StretchIR1020 - 1075Strong
C-I StretchIR / Raman500 - 600Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The spectrum is typically characterized by the wavelength of maximum absorbance (λ_max). The molecule this compound contains two chromophores (the benzonitrile and iodophenyl rings) that are not in direct conjugation. Therefore, the spectrum is expected to be a superposition of the absorptions of these two individual systems, rather than showing a significant shift to a longer wavelength (bathochromic shift) that would be seen in a conjugated system. One would expect to see π → π* transitions characteristic of substituted benzene rings, likely appearing as strong absorptions below 300 nm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₄H₁₀INO.

Molecular Ion Peak (M⁺): The high-resolution mass spectrum would show the molecular ion peak corresponding to the exact mass of the molecule. The presence of iodine (¹²⁷I) would give this peak a very distinct isotopic signature.

Fragmentation: Upon ionization, the molecular ion can break apart into smaller, charged fragments. For this molecule, the most likely fragmentation pathways would involve cleavage of the benzylic ether bond, which is typically the weakest link.

Benzylic Cleavage: Cleavage of the C-O bond could generate a stable 3-iodobenzyl cation. This would be a very prominent peak in the spectrum.

Loss of Iodophenylmethyl: Another common pathway is the cleavage of the CH₂-Ar bond, leading to the formation of a 2-cyanophenoxymethyl cation.

Fragmentation of ethers can be complex, but cleavage alpha to the oxygen atom is a dominant process libretexts.orgwhitman.edu.

Predicted Mass Spectrometry Fragments

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
347[C₁₄H₁₀INO]⁺Molecular Ion (M⁺)
217[C₇H₆I]⁺Cleavage of the O-CH₂ bond to form the 3-iodobenzyl cation.
132[C₈H₆NO]⁺Cleavage of the CH₂-Ar bond to form the 2-(oxymethyl)benzonitrile cation.
102[C₇H₄N]⁺Further fragmentation, loss of CH₂O from the [C₈H₆NO]⁺ fragment.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state scribd.com. By diffracting X-rays off a single crystal, one can calculate the electron density map and thereby determine the precise positions of all atoms, bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray structure would confirm the connectivity established by NMR and provide invaluable insight into its solid-state conformation and intermolecular interactions. It would reveal the relative orientation of the two aromatic rings and the geometry of the central ether linkage.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The structural and functional characteristics of this compound in the solid state and in solution are governed by a variety of intermolecular interactions. These non-covalent forces, including halogen bonding, π-stacking, and hydrogen bonding, dictate the molecular packing in crystals and influence its physical properties and behavior in chemical systems.

Halogen Bonding: A significant interaction involving this compound is the halogen bond. This is a highly directional, non-covalent interaction between the electrophilic region, or σ-hole, on the iodine atom and a nucleophilic site on an adjacent molecule nih.govacs.orgbeilstein-journals.orgnih.gov. The electron density on a covalently bonded halogen atom is anisotropically distributed, creating a region of positive electrostatic potential on the extension of the R-I bond (where R is the phenyl group) acs.orgacs.org. This positive σ-hole can interact favorably with electron-rich regions such as the nitrogen atom of the nitrile group, the ether oxygen, or the π-electron system of an aromatic ring in a neighboring molecule acs.org. The strength of this interaction increases with the electropositivity of the σ-hole nih.gov. Studies on related iodophenyl derivatives have demonstrated the prevalence of iodo-nitro and iodo-carbonyl interactions, which are analogous to the potential interactions in the subject compound doi.orgresearchgate.net.

Hydrogen Bonding: Although this compound does not possess traditional hydrogen bond donors, its ether oxygen and the nitrogen of the nitrile group can act as hydrogen bond acceptors acs.org. The π-systems of the aromatic rings and the cyano group can also accept hydrogen bonds from suitable donors in a co-crystal or solution acs.org. These interactions, while perhaps weaker than conventional hydrogen bonds, can still play a role in the compound's interaction with protic solvents or other molecules containing C-H or N-H bonds.

Interaction TypeDonor Group/SiteAcceptor Group/SiteSignificance in this compound
Halogen BondingIodine Atom (σ-hole)Nitrile Nitrogen, Ether Oxygen, Aromatic π-systemA primary directional force influencing crystal packing and molecular recognition.
π-StackingBenzonitrile Ring, Iodophenyl RingBenzonitrile Ring, Iodophenyl RingContributes significantly to the stabilization of solid-state structures through parallel or offset stacking.
Hydrogen Bonding(From other molecules, e.g., solvent)Nitrile Nitrogen, Ether Oxygen, Aromatic π-systemInfluences solubility and interactions in protic environments.

Chromatographic and Separation Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the purification of this compound from reaction mixtures and for the accurate assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Separation

HPLC is a cornerstone technique for both the analytical determination of purity and the preparative isolation of this compound.

Purity Analysis: For analytical purposes, reversed-phase HPLC (RP-HPLC) is typically the method of choice. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase, such as octadecylsilane (C18), is used with a polar mobile phase, commonly a mixture of water and a polar organic solvent like acetonitrile or methanol nih.govresearchgate.net. Modifiers such as formic acid, acetic acid, or phosphoric acid are often added to the mobile phase to improve peak shape and resolution sielc.comshimadzu.com. Detection is generally achieved using a UV detector, set at a wavelength where the aromatic rings of the compound exhibit strong absorbance helixchrom.com.

Preparative Separation: The goal of preparative HPLC is to isolate larger quantities of the pure compound shimadzu.comwarwick.ac.uk. This is achieved by scaling up the conditions from an analytical separation. This involves using a column with a larger diameter and often a larger particle size stationary phase to accommodate higher sample loads warwick.ac.uk. The sample is injected at a much higher concentration, a technique known as concentration overloading, or in a larger volume (volume overloading), to maximize throughput warwick.ac.uklcms.cz. The fractions corresponding to the pure compound are collected as they elute from the column. The choice of mobile phase is critical, and volatile buffers like formic acid or acetic acid are preferred over non-volatile ones like phosphate to simplify the removal of the solvent from the collected fractions shimadzu.com.

ParameterAnalytical HPLC Conditions (Hypothetical)Preparative HPLC Conditions (Hypothetical)
ColumnC18, 4.6 x 150 mm, 5 µmC18, 50 x 250 mm, 10 µm
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)Acetonitrile/Water with 0.1% Formic Acid (Isocratic or Step Gradient)
Flow Rate1.0 mL/min80-100 mL/min
DetectionUV at 254 nmUV at 254 nm
Injection Volume5-20 µL1-10 mL
Sample Concentration0.1-1 mg/mL10-100 mg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

While this compound itself has low volatility, GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile impurities, starting materials, or byproducts that may be present in a sample. This is crucial for quality control and for understanding reaction mechanisms.

The technique separates volatile compounds in a gas chromatograph, which are then detected and identified by a mass spectrometer. The GC column, typically a long capillary column with a nonpolar or medium-polarity stationary phase, separates compounds based on their boiling points and interactions with the phase ojp.gov. As each compound elutes, it enters the mass spectrometer, where it is ionized (commonly by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint.

For the analysis of samples related to this compound, GC-MS could be used to detect residual starting materials like 3-iodobenzyl alcohol or 2-fluorobenzonitrile, or volatile byproducts. The identification of volatile organic iodine compounds is a known application of GC-MS researchgate.netresearchgate.netnih.gov. The mass spectrum would provide structural information; for instance, the presence of an iodine atom is often indicated by a characteristic isotopic pattern and a fragment ion at m/z 127 (I+). Cleavage of the benzylic ether bond is a predictable fragmentation pathway that would yield ions corresponding to the iodobenzyl and cyanophenoxy moieties.

ParameterTypical GC-MS Conditions for Volatile Impurity Analysis
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, constant flow mode (~1 mL/min)
Inlet Temperature250 °C
Oven ProgramInitial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-550
MS Transfer Line Temp280 °C

Future Perspectives and Research Challenges

Unexplored Synthetic Avenues for 2-[(3-Iodophenyl)methoxy]benzonitrile and Analogues

The synthesis of this compound, while achievable through established methods, opens the door to a variety of unexplored synthetic strategies that could offer improved yields, scalability, and access to a diverse library of analogues. A plausible and common approach for synthesizing the parent compound is the Williamson ether synthesis, reacting 2-cyanophenol with 3-iodobenzyl halide.

However, future synthetic explorations could focus on more innovative and efficient methodologies. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or etherification, could be adapted to form the ether linkage. These methods are known for their broad substrate scope and functional group tolerance, which would be highly advantageous for creating a diverse range of analogues.

Another promising avenue lies in the late-stage functionalization of a pre-formed diaryl ether scaffold. This approach would allow for the introduction of the iodo and cyano groups in the final steps of the synthesis, providing a modular and flexible route to various derivatives. For example, electrophilic iodination of a suitable precursor could be employed to install the iodine atom at the desired position on the phenyl ring.

The exploration of these and other novel synthetic strategies will be crucial for unlocking the full potential of this compound and its analogues in various scientific disciplines.

Emerging Biological Relevance and Potential New Target Identification

The structural features of this compound suggest several avenues for exploring its biological relevance. The benzonitrile (B105546) moiety is a common pharmacophore found in a variety of biologically active molecules, including enzyme inhibitors and receptor modulators. For instance, quinazolinone derivatives containing a benzonitrile group have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.gov While the activity of this compound itself has not been reported, its structural similarity to these compounds makes it a candidate for investigation in the context of metabolic disorders.

The presence of an iodine atom on the phenyl ring is also significant. Halogen bonding is increasingly recognized as an important non-covalent interaction in drug-receptor binding. The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on a biological target, which could contribute to enhanced binding affinity and selectivity.

Potential new biological targets for this compound and its analogues could be identified through high-throughput screening campaigns against a panel of disease-relevant proteins. Given its aromatic and somewhat rigid structure, it may interact with protein kinases, which are often implicated in cancer and inflammatory diseases. Molecular docking studies could also be employed to screen virtual libraries of compounds against the crystal structures of known drug targets to identify potential hits.

Moreover, the compound could serve as a scaffold for the development of radiolabeled imaging agents. The iodine atom could be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I), allowing for its use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging to visualize and quantify the distribution of a specific biological target in vivo.

Advancements in Computational Methods for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding the design of new compounds with desired characteristics. In the context of this compound, several advanced computational methods can be leveraged to accelerate its development.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, molecular geometry, and reactivity of the molecule. nih.gov These calculations can provide insights into the molecule's stability, preferred conformations, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity and potential interactions with biological targets. nih.gov

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or in the binding site of a protein. nih.gov These simulations can provide a more realistic picture of the molecule's flexibility and its interactions with surrounding molecules, which is essential for understanding its pharmacokinetic and pharmacodynamic properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. By synthesizing and testing a library of this compound analogues, a QSAR model could be built to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and further testing.

Furthermore, advanced machine learning and artificial intelligence algorithms are being increasingly used in drug discovery to analyze large datasets and identify novel drug candidates. These methods could be applied to the design of new this compound derivatives with improved properties.

Development of Novel Analytical Techniques for Structural and Mechanistic Insights

A thorough understanding of the structure and reactivity of this compound requires the application of a suite of advanced analytical techniques. While standard methods like NMR and mass spectrometry are indispensable for routine characterization, more sophisticated techniques can provide deeper insights.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to unambiguously assign all the proton and carbon signals in the molecule's NMR spectrum, providing detailed information about its connectivity. Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of different atoms, helping to elucidate the molecule's three-dimensional structure in solution.

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov Obtaining a high-quality crystal of this compound would provide invaluable information about its bond lengths, bond angles, and intermolecular interactions in the crystal lattice. nih.gov

To gain mechanistic insights into its potential reactions, techniques such as in-situ reaction monitoring using spectroscopic methods (e.g., ReactIR) can be employed. This would allow for the real-time observation of the formation of intermediates and products, providing a detailed picture of the reaction mechanism. Isotope labeling studies, where one or more atoms in the molecule are replaced with their heavier isotopes, can also be a powerful tool for elucidating reaction mechanisms.

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-[(3-Iodophenyl)methoxy]benzonitrile, and how can reaction parameters be optimized?

Answer:
A key synthetic strategy involves nucleophilic aromatic substitution or coupling reactions. For example, the methoxy group can be introduced via Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide (e.g., 3-iodobenzyl bromide) under basic conditions (e.g., K₂CO₃ in acetone) . Optimization focuses on:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in iodinated aryl systems.
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction rates.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product (typical yields: 60–85%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Answer:

  • ¹H/¹³C NMR : Confirm the methoxy group (δ ~3.8–4.0 ppm for OCH₂), aromatic protons (δ 6.5–8.0 ppm), and nitrile absence in proton spectra. ¹³C NMR identifies the nitrile carbon at ~115 ppm .
  • IR Spectroscopy : A sharp peak at ~2220 cm⁻¹ confirms the nitrile group.
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula (C₁₄H₁₀INO₂) .

Advanced: How do steric and electronic effects of the 3-iodophenyl group influence reactivity in cross-coupling reactions?

Answer:
The iodine atom’s electronegativity and size impact both electronic and steric environments:

  • Electronic effects : Iodine acts as an electron-withdrawing group, activating the benzene ring toward electrophilic substitution but deactivating it toward nucleophilic attacks.
  • Steric hindrance : The bulky iodine atom can slow coupling reactions (e.g., Suzuki-Miyaura) unless bulky ligands (e.g., XPhos) are used to stabilize the transition state .
  • Contradictions : Some studies report unexpected regioselectivity in iodinated systems, necessitating DFT calculations to clarify mechanistic pathways .

Advanced: What strategies resolve discrepancies in spectroscopic data for this compound derivatives?

Answer:
Discrepancies often arise from:

  • Rotamers : Methoxy groups can exhibit restricted rotation, splitting NMR signals. Variable-temperature NMR (e.g., 25–60°C) mitigates this .
  • Impurity interference : Trace solvents (e.g., DMF) may obscure peaks. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data conflict .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

  • Docking studies : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., kinases or GPCRs). The nitrile group’s polarity and iodine’s hydrophobic volume are key interaction determinants .
  • QSAR models : Quantitative structure-activity relationships correlate substituent effects (e.g., Hammett σ values for iodine) with bioactivity data from analogues .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

  • Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors or CNS-targeting drugs due to its bifunctional (nitrile/methoxy) structure .
  • Biological probes : Radiolabeled with ¹²⁵I for tracking drug distribution in vivo .

Advanced: How does the nitrile group’s electronic nature affect the compound’s stability under acidic/basic conditions?

Answer:

  • Acidic conditions : The nitrile group is generally stable but may hydrolyze to amides/carboxylic acids under strong acids (e.g., H₂SO₄, reflux).
  • Basic conditions : Resists hydrolysis unless heated with aqueous NaOH (>100°C). Stability studies recommend pH 5–8 for long-term storage .

Advanced: What environmental and safety precautions are critical when handling this compound?

Answer:

  • Toxicity : Potential irritant (skin/eyes). Use PPE (gloves, goggles) and work in a fume hood.
  • Waste disposal : Iodinated compounds require halogen-specific waste protocols to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.